molecular formula C22H26N6O2 B11283362 5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11283362
M. Wt: 406.5 g/mol
InChI Key: NHIUVBTYZWJCRD-UHFFFAOYSA-N
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Description

5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring Common synthetic routes include the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole ring structures.

    Amino-substituted Triazoles: Compounds with amino groups attached to the triazole ring.

    Carbamoyl-substituted Triazoles: Compounds with carbamoyl groups attached to the triazole ring.

Uniqueness

5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

5-amino-N-[(4-methylphenyl)methyl]-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O2/c1-14(2)17-8-10-18(11-9-17)25-19(29)13-28-21(23)20(26-27-28)22(30)24-12-16-6-4-15(3)5-7-16/h4-11,14H,12-13,23H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

NHIUVBTYZWJCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)C(C)C)N

Origin of Product

United States

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